ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by a cyclopropyl group at position 3, an ethyl group at position 6, and a phenyl ring at position 1. The compound’s discontinued commercial status (Ref: 10-F735607, ) highlights its role as a research chemical, necessitating in-house synthesis for further studies .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-12-16(20(24)25-4-2)17-18(13-10-11-13)22-23(19(17)21-14)15-8-6-5-7-9-15/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSHMYPUZNUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Multi-Component Condensation
Reagents :
- 1-Phenyl-3-aminopyrazole
- Ethyl 3-cyclopropyl-3-oxopropanoate
- Ethyl acetoacetate (source of 6-ethyl group)
- Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure :
- Condensation : React 1-phenyl-3-aminopyrazole with ethyl 3-cyclopropyl-3-oxopropanoate and ethyl acetoacetate in refluxing ethanol under acidic conditions.
- Cyclization : Heat the intermediate at 120°C for 6–8 hours to promote cyclodehydration.
- Isolation : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations :
- The ethyl acetoacetate contributes the 6-ethyl group via its methyl ketone moiety.
- Steric hindrance from the cyclopropyl group may necessitate prolonged reaction times.
Method B: Sequential Alkylation and Cyclization
Reagents :
- 1-Phenyl-3-amino-5-ethylpyrazole
- Ethyl 2-cyclopropyl-2-oxoacetate
- Sodium hydride (base)
Procedure :
- Alkylation : Treat 1-phenyl-3-amino-5-ethylpyrazole with ethyl 2-cyclopropyl-2-oxoacetate in dry THF using NaH as a base.
- Cyclization : Reflux the alkylated intermediate in acetic anhydride to induce ring closure.
- Esterification : Hydrolyze the acetylated intermediate and re-esterify with ethanol/HCl to obtain the ethyl carboxylate.
Advantages :
- Prefunctionalization of the pyrazole at position 5 ensures regioselective introduction of the ethyl group.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Substituent Compatibility
- Cyclopropyl Group : Introduced via α-ketoesters or diketones. Its strain energy necessitates mild conditions to avoid ring opening.
- Ethyl Groups : Position 6 ethyl is best introduced early via alkylated pyrazoles or β-ketoesters to prevent regioisomerism.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Yield (%) | 45–50 | 55–60 |
| Regioselectivity | Moderate | High |
| Purification Complexity | High | Moderate |
Method B offers superior yield and regioselectivity but requires prefunctionalized pyrazoles, increasing cost. Method A is more accessible but less efficient.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or bioactivity.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux | 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85–90% |
| Basic hydrolysis | NaOH (aq.), ethanol, 80°C | Sodium carboxylate intermediate, acidified to free acid | 78–82% |
The carboxylic acid derivative can further react to form amides or esters, expanding its utility in medicinal chemistry.
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the 4-position adjacent to the carboxylate group.
These substitutions are often regioselective due to steric and electronic effects from the cyclopropyl and phenyl groups .
Electrophilic Aromatic Substitution
The pyrazole ring exhibits reactivity toward electrophiles, with substitutions occurring at the 3- or 5-positions.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro derivative | 65% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5-sulfo derivative | 58% |
The cyclopropyl group at position 3 sterically hinders substitution at adjacent sites, directing electrophiles to the 5-position .
Oxidation and Reduction Reactions
The ethyl and cyclopropyl groups influence redox behavior:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation of cyclopropyl | KMnO₄, H₂O/acetone | Ring-opened diol | Requires harsh conditions |
| Reduction of ester | LiAlH₄, THF | Primary alcohol | Retains pyrazolo-pyridine core |
Reduction of the ester to alcohol enhances hydrogen-bonding capacity, useful for biological targeting.
Multi-Component Reactions (MCRs)
The compound participates in MCRs to form polycyclic systems:
These reactions exploit the compound’s bifunctional nature, enabling rapid diversification for drug discovery .
Comparative Reactivity with Analogues
Key differences in reactivity between structurally related compounds:
| Compound | Substituents | Reactivity Highlights |
|---|---|---|
| Ethyl 3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl instead of ethyl | Faster ester hydrolysis due to reduced steric hindrance |
| Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 4-fluorophenyl group | Enhanced electrophilic substitution at para position |
The ethyl and phenyl groups in the target compound confer steric stability, slowing unwanted side reactions.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, stabilized by the electron-withdrawing pyridine ring.
-
Electrophilic Substitution : Directed by the electron-donating nitrogen atoms in the pyrazole ring, with regioselectivity modulated by substituents .
-
Multi-Component Bicyclization : Involves tandem cyclization and dehydration steps, catalyzed by Brønsted or Lewis acids .
Scientific Research Applications
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme Pantothenate Synthetase in Mycobacterium tuberculosis, leading to its potential use as an antituberculotic agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolopyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Molecular Properties
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl variant () increases molecular weight by ~19 g/mol compared to the target compound. Fluorine often enhances metabolic stability and binding interactions in drug design .
- Bulkier Substituents : The tert-butyl and isopropyl groups in compound 8d () likely improve target selectivity but may reduce solubility .
Physicochemical and Analytical Data
Biological Activity
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by various studies and data.
Structure and Synthesis
The compound features a complex structure that contributes to its biological activity. The synthesis of pyrazolo[3,4-b]pyridines generally involves multi-step reactions, including condensation reactions of hydrazones with pyridine derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it feasible to produce diverse derivatives for biological evaluation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 9a | HeLa | 2.59 | |
| 14g | MCF7 | Not specified | |
| Ethyl derivative | A375 | Not specified |
These findings suggest that structural modifications can enhance the anticancer efficacy of these compounds.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways. For example, pyrazolo[3,4-b]pyridines have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The selectivity towards CDK2 and CDK9 has been documented with IC50 values indicating potent inhibitory activity .
Anti-inflammatory Properties
In addition to their anticancer activity, pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Additional Pharmacological Effects
Research has also indicated that derivatives of pyrazolo[3,4-b]pyridine possess a range of other biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Analgesic : Pain-relieving properties have been noted in animal models.
- Vasodilatory : Potential for cardiovascular applications due to blood vessel dilation effects .
Case Studies
Several case studies illustrate the therapeutic potential of pyrazolo[3,4-b]pyridines:
- Study on Anticancer Activity : A recent study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the inhibition of CDKs .
- Inflammation Model : Another study evaluated the anti-inflammatory effects in rodent models of arthritis, showing a marked decrease in joint swelling and inflammatory markers upon treatment with pyrazolo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
